tert-Butyl isopropyl ether

Overview

Description

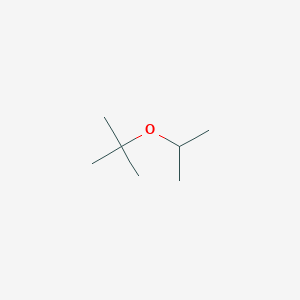

tert-Butyl isopropyl ether: is an organic compound with the molecular formula C7H16O . It is an ether, characterized by an oxygen atom connected to two alkyl groups: a tert-butyl group and an isopropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

- Target of Action Tert-butyl isopropyl ether (TBIE) does not possess a specific biological mechanism of action. Its primary function is as a solvent for various research applications.

- Aqueous solutions of strong acids like HBr or HI tend to cleave ethers (including TBIE) into alcohol and an alkyl halide product. The ether oxygen is protonated, forming a good leaving group that can be eliminated via an SN2 or SN1 mechanism .

- For example, tert-butyl ethers (like TBIE) react by an E1 mechanism when treated with trifluoroacetic acid at low temperatures .

Mode of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl isopropyl ether is used to probe the properties of ethers in facilitating various organic reactions, particularly those that are sensitive to the presence of water or require anhydrous conditions . The compound is also used in the examination of phase behavior in mixed solvent systems and can be a component in the study of non-covalent interactions between solute and solvent molecules

Molecular Mechanism

It is known to influence reaction pathways and product selectivity due to its unique structural attributes

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl isopropyl ether can be synthesized through the Williamson ether synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with isopropyl iodide .

Industrial Production Methods: In industrial settings, this compound can be produced from crude acetone streams through a combination of selective hydrogenation and tert-butyl alcohol etherification .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isopropyl ether primarily undergoes acidic cleavage reactions. These reactions involve the cleavage of the C–O bond by using strong acids like HBr or HI. The reaction mechanism can follow either an SN1 or SN2 pathway, depending on the structure of the substrate .

Common Reagents and Conditions:

Acidic Cleavage: Aqueous solutions of HBr or HI are commonly used to cleave ethers into alcohol and alkyl halide products.

Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions, making them stable solvents for various reactions.

Major Products:

Scientific Research Applications

tert-Butyl isopropyl ether is utilized in various scientific research fields, including:

Comparison with Similar Compounds

tert-Butyl methyl ether (MTBE): Used as an octane booster in gasoline.

Ethyl tert-butyl ether (ETBE): Another ether used as a fuel additive.

Diethyl ether: Commonly used as a solvent in laboratories.

Uniqueness: tert-Butyl isopropyl ether is unique due to its specific combination of tert-butyl and isopropyl groups, which confer distinct physical and chemical properties compared to other ethers. Its stability and resistance to oxidation and reduction make it a valuable solvent and reagent in various applications .

Biological Activity

Tert-Butyl isopropyl ether (TBIE), also known as 2-methyl-2-(1-methylethoxy)propane, is an organic compound with the molecular formula C₇H₁₆O and a CAS number of 17348-59-3. It is characterized by a branched ether structure, making it useful in various chemical applications, particularly as a solvent in laboratory settings. This article explores the biological activity of TBIE, including its toxicity, interactions with biological systems, and comparative studies with related compounds.

TBIE is a colorless liquid with a mild odor. Its physical properties include:

- Boiling Point : Approximately 168 °C

- Density : 0.77 g/cm³

- Solubility : Insoluble in water but miscible with organic solvents

These properties are significant for its application in chemical processes and laboratory experiments.

Toxicological Profile

Research indicates that TBIE exhibits low toxicity and does not demonstrate significant biological activity. Its safety profile makes it suitable for use in proteomics and other biochemical applications. A study has shown that TBIE does not significantly interact with biological macromolecules, supporting its role as a solvent in biochemical experiments .

Table 1: Toxicity Comparison of Related Compounds

| Compound | Molecular Formula | Toxicity Level |

|---|---|---|

| This compound | C₇H₁₆O | Low |

| Methyl tert-butyl ether | C₅H₁₂O | Moderate (Environmental concerns) |

| Ethyl tert-butyl ether | C₇H₁₈O | Low |

Biochemical Applications

TBIE has been explored primarily for its solvent properties in laboratory settings rather than for pharmacological effects. Its stability under various conditions enhances its utility in biochemical research. For example, TBIE has been utilized as a solvent in the extraction and purification of proteins and other biomolecules due to its non-reactive nature.

Case Studies

-

Proteomics Research :

In proteomics studies, TBIE has been used effectively to solubilize proteins without denaturing them, allowing for accurate mass spectrometry analysis. The low reactivity of TBIE minimizes interference during protein analysis, making it an ideal solvent choice. -

Environmental Impact Studies :

While TBIE itself has low toxicity, its environmental impact compared to other ethers like methyl tert-butyl ether (MTBE) has been studied. MTBE is known for its groundwater contamination issues; thus, TBIE presents a safer alternative for applications that might lead to environmental exposure .

Comparative Analysis with Other Ethers

TBIE shares similarities with other ethers, particularly branched ethers. The following table summarizes the characteristics of TBIE compared to related compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₆O | Low toxicity, stable solvent |

| Methyl tert-butyl ether | C₅H₁₂O | Widely used as an octane booster; environmental concerns |

| Ethyl tert-butyl ether | C₇H₁₈O | Used as a solvent and chemical intermediate |

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSPSWQNZVCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051792 | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-59-3 | |

| Record name | 2-Methyl-2-(1-methylethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the enthalpy change and activation energy for the synthesis of tert-Butyl isopropyl ether (IPTBE)?

A1: The research paper focuses on understanding the heat flow associated with the formation of IPTBE.

- Enthalpy Change: The standard molar enthalpy for IPTBE formation being -21.7 ± 1.6 kJ·mol-1 at 298 K [] tells us that the reaction is exothermic, meaning it releases heat. This information is crucial for designing safe and efficient industrial processes.

- Activation Energy: The apparent activation energy of 70.3−78.4 kJ·mol-1 [] provides insight into the temperature dependence of the reaction rate. A lower activation energy generally means the reaction can proceed more readily at lower temperatures. Understanding these parameters is vital for optimizing reaction conditions to achieve better yields of IPTBE.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.